![molecular formula C17H19BrClF2NO2 B2652443 1-(4-Bromo-2,6-difluorophenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride CAS No. 1185037-33-5](/img/structure/B2652443.png)
1-(4-Bromo-2,6-difluorophenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride
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Description
1-(4-Bromo-2,6-difluorophenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C17H19BrClF2NO2 and its molecular weight is 422.69. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Research on similar compounds has focused on synthesizing and characterizing novel derivatives with potential biological activities. For example, a study on substituted phenyl azetidines explored the antimicrobial activity of newly synthesized compounds, showcasing a methodological approach that could be applied to the compound for developing antimicrobial agents (Doraswamy & Ramana, 2013).
Cardioselectivity and Beta-Adrenoceptor Blocking Agents
Another relevant study investigated the cardioselectivity of beta-adrenoceptor blocking agents, indicating how structural variations influence the affinity for beta-1 and beta-2 adrenoceptors. This could imply that derivatives of the compound might be engineered for specific receptor targeting, enhancing therapeutic potential in cardiovascular diseases (Rzeszotarski et al., 1979).
Antihypertensive Activities
The design and synthesis of analogs targeting specific receptors, such as α₁-adrenoceptors antagonists, have been explored to improve pharmacokinetic profiles and increase therapeutic efficacy. This suggests that modifications to the compound could yield new antihypertensive agents with optimized properties (Xi et al., 2011).
Drug Metabolism and Synthetic Pathways
Investigations into the metabolism of related compounds provide insights into potential metabolic pathways, aiding in the design of derivatives with desired pharmacokinetic attributes. Such studies are crucial for developing compounds with improved bioavailability and reduced toxicity (Kanamori et al., 2002).
Conformational Analyses
Understanding the conformational behavior of chemical entities in various environments is essential for drug design, as it affects receptor binding and drug efficacy. Research on conformational analyses of derivatives provides a foundation for predicting the behavior of new compounds in biological systems (Nitek et al., 2020).
properties
IUPAC Name |
1-(4-bromo-2,6-difluorophenoxy)-3-(1-phenylethylamino)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrF2NO2.ClH/c1-11(12-5-3-2-4-6-12)21-9-14(22)10-23-17-15(19)7-13(18)8-16(17)20;/h2-8,11,14,21-22H,9-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILBKTIGMWZKTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(COC2=C(C=C(C=C2F)Br)F)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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